Cyano(phenyl)methyl piperidine-1-carbodithioate
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Overview
Description
Cyano(phenyl)methyl piperidine-1-carbodithioate is a chemical compound with the molecular formula C14H16N2S2. It is known for its unique structure, which includes a cyano group, a phenyl group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl piperidine-1-carbodithioate typically involves the reaction of piperidine with cyano(phenyl)methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbodithioate group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is typically purified using standard techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Cyano(phenyl)methyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Cyano(phenyl)methyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyano(phenyl)methyl piperidine-1-carbodithioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the piperidine ring can interact with biological receptors. The compound’s effects are mediated through these interactions, which can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetyl piperidine: Similar structure but lacks the phenyl group.
Phenyl piperidine carbodithioate: Similar but lacks the cyano group.
Piperidine dithiocarbamate: Similar but lacks both the cyano and phenyl groups
Uniqueness
Cyano(phenyl)methyl piperidine-1-carbodithioate is unique due to the presence of both the cyano and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
CAS No. |
28280-12-8 |
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Molecular Formula |
C14H16N2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[cyano(phenyl)methyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C14H16N2S2/c15-11-13(12-7-3-1-4-8-12)18-14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChI Key |
YPFMXMSHWCUIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SC(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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